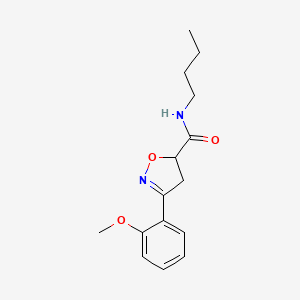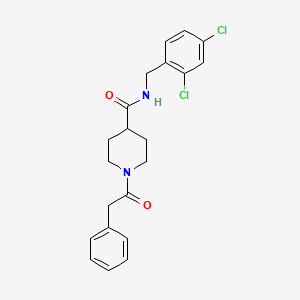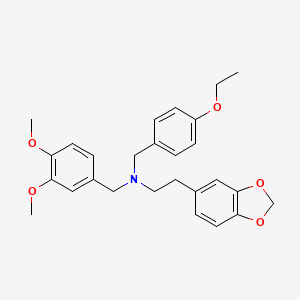
N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the P2X family of ligand-gated ion channels, which are activated by extracellular ATP. The P2X7 receptor is expressed in various cells of the immune system, including macrophages, dendritic cells, and T cells. It has been implicated in the regulation of inflammation, cell death, and the immune response.
Wirkmechanismus
N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide acts as a competitive antagonist of the P2X7 receptor. It binds to the receptor and prevents the binding of ATP, which is the natural ligand of the receptor. This prevents the activation of the receptor and the subsequent influx of calcium ions into the cell. The inhibition of calcium influx leads to the inhibition of downstream signaling pathways, which reduces the release of pro-inflammatory cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
The inhibition of the P2X7 receptor by this compound has been shown to have a number of biochemical and physiological effects. It reduces the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, from macrophages. It also reduces the production of reactive oxygen species and the activation of the inflammasome, which is a complex of proteins involved in the regulation of inflammation. In addition, this compound has been shown to reduce the severity of inflammation in animal models of disease, such as arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, which means that it does not affect other P2X receptors or other ion channels. This allows researchers to study the specific function of the P2X7 receptor without interference from other receptors. This compound is also relatively stable and can be stored for extended periods of time without degradation.
However, there are also some limitations to the use of this compound in lab experiments. It has a relatively low potency compared to other P2X7 receptor antagonists, which means that higher concentrations may be required to achieve a desired effect. In addition, this compound has a relatively short half-life in vivo, which may limit its effectiveness in animal models of disease.
Zukünftige Richtungen
There are several future directions for research on N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and the P2X7 receptor. One area of interest is the role of the P2X7 receptor in cancer. It has been shown to be involved in the regulation of cell death and the immune response, which are both important factors in cancer development and progression. Another area of interest is the development of more potent and selective P2X7 receptor antagonists, which could be used to treat inflammatory and autoimmune diseases. Finally, there is interest in the development of P2X7 receptor agonists, which could be used to stimulate the immune response in certain situations, such as cancer immunotherapy.
Wissenschaftliche Forschungsanwendungen
N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide has been used extensively in scientific research to study the function of the P2X7 receptor. It has been shown to inhibit the release of pro-inflammatory cytokines from macrophages and to reduce the severity of inflammation in animal models of disease. This compound has also been used to study the role of the P2X7 receptor in cell death and the immune response.
Eigenschaften
IUPAC Name |
N-butyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-4-9-16-15(18)14-10-12(17-20-14)11-7-5-6-8-13(11)19-2/h5-8,14H,3-4,9-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDLAGNJMFNDLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC(=NO1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B4741395.png)
![3-{[4-(cyclopropylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4741400.png)





![3-(2-ethyl-6-methylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741449.png)

![2-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4741471.png)
![4-benzoylbenzyl N-[(4-methyl-2-nitrophenyl)sulfonyl]glycinate](/img/structure/B4741477.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B4741487.png)
![methyl 4-{[(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4741494.png)